molecular formula C22H21ClN2O B10880690 [4-(3-Chlorobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

[4-(3-Chlorobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

Cat. No.: B10880690
M. Wt: 364.9 g/mol
InChI Key: ADYNUIIJEYEAEG-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its structure, it likely involves multi-step procedures.
    • Industrial production methods may involve modifications of existing synthetic routes or novel approaches.
  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example

      Major Products: These reactions can yield derivatives with altered functional groups or side chains.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (enzymes, receptors).

      Medicine: Assess its pharmacological properties (antibacterial, antiviral, etc.).

      Industry: Consider applications in materials science or drug development.

  • Mechanism of Action

      Targets: It acts as a dopamine and serotonin antagonist due to its hybrid structure.

      Pathways: Further research is needed to elucidate the precise pathways involved.

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while we’ve covered the compound’s general aspects, detailed experimental procedures and specific applications may require further investigation

    Properties

    Molecular Formula

    C22H21ClN2O

    Molecular Weight

    364.9 g/mol

    IUPAC Name

    [4-[(3-chlorophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

    InChI

    InChI=1S/C22H21ClN2O/c23-19-8-3-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-10-4-7-18-6-1-2-9-20(18)21/h1-10,15H,11-14,16H2

    InChI Key

    ADYNUIIJEYEAEG-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC4=CC=CC=C43

    Origin of Product

    United States

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